molecular formula C19H23N B262734 N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine

N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine

Cat. No. B262734
M. Wt: 265.4 g/mol
InChI Key: SHTTWNBXUBGXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine, commonly known as AP-7, is a chemical compound that has been extensively studied for its potential use in neuroscience research. AP-7 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in many important physiological processes.

Mechanism of Action

AP-7 acts as a competitive antagonist of the N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptor by binding to the receptor site and preventing the binding of glutamate, which is the natural ligand for the receptor. By blocking the activity of N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptors, AP-7 can modulate the excitability of neurons and influence various physiological processes.
Biochemical and Physiological Effects:
AP-7 has been shown to have a number of biochemical and physiological effects in various experimental models. For example, AP-7 has been shown to reduce the amplitude of N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptor-mediated currents in neurons, which can lead to a decrease in synaptic plasticity. AP-7 has also been shown to reduce the release of dopamine and other neurotransmitters in the brain, which can have implications for addiction and other disorders.

Advantages and Limitations for Lab Experiments

One advantage of AP-7 is its selectivity for N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptors, which allows researchers to specifically target this receptor subtype in their experiments. However, one limitation of AP-7 is its relatively low potency compared to other N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptor antagonists. This can make it difficult to achieve complete blockade of N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptor activity in some experimental models.

Future Directions

There are several potential future directions for research on AP-7 and its effects on N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptors. One area of interest is the role of N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential therapeutic use of N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptor antagonists in the treatment of addiction and other psychiatric disorders. Finally, there is ongoing research into the development of more potent and selective N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptor antagonists that could be used in future experiments.

Synthesis Methods

The synthesis of AP-7 involves a series of chemical reactions that start with the precursor compound 2-adamantanone. The first step is the reduction of 2-adamantanone to 2-adamantanol using sodium borohydride. This is followed by the conversion of 2-adamantanol to 2-adamantylamine using phosgene. Finally, the addition of phenylacetylene to 2-adamantylamine using a palladium catalyst yields AP-7.

Scientific Research Applications

AP-7 has been used extensively in neuroscience research to study the role of N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptors in various physiological processes. Specifically, AP-7 has been used to investigate the role of N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptors in synaptic plasticity, learning, and memory. AP-7 has also been used in studies of pain perception, addiction, and neurodegenerative diseases.

properties

Product Name

N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

N-(3-phenylprop-2-ynyl)adamantan-2-amine

InChI

InChI=1S/C19H23N/c1-2-5-14(6-3-1)7-4-8-20-19-17-10-15-9-16(12-17)13-18(19)11-15/h1-3,5-6,15-20H,8-13H2

InChI Key

SHTTWNBXUBGXFJ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NCC#CC4=CC=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC#CC4=CC=CC=C4

Origin of Product

United States

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